molecular formula C10H6F3N3O2 B1403329 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole CAS No. 1393125-56-8

1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1403329
CAS No.: 1393125-56-8
M. Wt: 257.17 g/mol
InChI Key: UYTHUHCQEWRQLK-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole (CAS 1393125-56-8) is a pyrazole-based heterocyclic compound characterized by a nitro group (-NO₂) at the para position of the phenyl ring and a trifluoromethyl (-CF₃) group at position 4 of the pyrazole core.

Properties

IUPAC Name

1-(4-nitrophenyl)-4-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)7-5-14-15(6-7)8-1-3-9(4-2-8)16(17)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTHUHCQEWRQLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with Trifluoromethylated Carbonyl Compounds

Overview:
A classical approach involves the cyclocondensation of hydrazines with trifluoromethylated ketones or aldehydes to form the pyrazole core. Specifically, 4-nitrophenylhydrazine reacts with trifluoromethyl ketones under acidic or basic conditions to produce the desired pyrazole derivatives.

Reaction Pathway:

  • Hydrazine reacts with a trifluoromethyl ketone to form a hydrazone intermediate.
  • Cyclization occurs via intramolecular nucleophilic attack, forming the pyrazole ring.
  • The carboxylic acid group can be introduced through hydrolysis or subsequent oxidation steps.

Optimized Conditions:

  • Solvent: Ethanol/water mixture or dimethylformamide (DMF).
  • Temperature: 80–100°C.
  • Reagents: Excess hydrazine derivatives and trifluoromethyl ketones.

Data Table:

Step Reagents/Conditions Yield (%) Notes
Cyclocondensation Hydrazine derivative + trifluoromethyl ketone, 80°C 80–85 High yield with optimized parameters
Hydrolysis NaOH (2 M), reflux 90 Converts ester/intermediate to acid

Research Findings:
This method is well-documented in heterocyclic synthesis literature, emphasizing the importance of controlling temperature and stoichiometry to maximize yield and purity.

In Situ Generation of Nitrile Imines for 3+3 Cycloaddition

Overview:
Recent advances leverage nitrile imines as key intermediates, generated in situ, to construct the pyrazole ring via (3 + 3)-cycloaddition reactions with trifluoromethyl-containing alkynes or surrogates.

Reaction Pathway:

  • Nitrile imines are generated from hydrazonoyl chlorides or hydrazides under basic conditions.
  • These intermediates undergo cycloaddition with acetylene surrogates, such as 2,5-dihydroxy-1,4-dithiane-2,5-diol, leading to pyrazole formation.
  • The trifluoromethyl group is introduced via trifluoromethylated precursors or reagents.

Research Findings:
A notable protocol involves (3 + 3)-cycloaddition of nitrile imines with mercaptoacetaldehyde derivatives, producing 1-aryl-3-trifluoromethylpyrazoles in a single pot with high efficiency. This method offers regioselectivity and mild reaction conditions, reducing side reactions.

Data Table:

Step Reagents/Conditions Yield (%) Notes
Generation of nitrile imine Hydrazonoyl chloride + base Quantitative Fast, efficient
Cycloaddition Mercaptoacetaldehyde + nitrile imine, room temperature 70–85 One-pot synthesis, high regioselectivity

Nitrile Imine Cycloaddition with Acetylene Surrogates

Overview:
This method employs safe and convenient surrogates for acetylene, such as 2,5-dihydroxy-1,4-dithiane-2,5-diol, to facilitate (3 + 3)-cycloaddition reactions, leading to the pyrazole core.

Reaction Pathway:

  • In situ generated nitrile imines react with these surrogates under mild conditions.
  • Cascade dehydration and ring contraction steps yield the pyrazole ring with trifluoromethyl substitution.

Research Findings:
This approach is advantageous due to its operational simplicity, safety, and high regioselectivity, making it suitable for both laboratory and industrial scales.

Data Table:

Step Reagents/Conditions Yield (%) Notes
Cycloaddition Nitrile imine + dithiane surrogate, room temperature 75–85 Mild conditions, high selectivity
Post-reaction modifications Purification via chromatography or crystallization >90 Purity >99%

Hydrolysis and Functionalization to Introduce Carboxylic Acid Group

Overview:
The pyrazole ring bearing the trifluoromethyl and nitrophenyl groups can be further functionalized by hydrolysis of ester intermediates or oxidation of precursors to yield the carboxylic acid.

Reaction Conditions:

  • Reflux with sodium hydroxide or potassium permanganate.
  • Followed by acidification to obtain the free acid.

Research Findings:
Hydrolysis under basic conditions typically provides yields exceeding 90%, with purification via recrystallization.

Summary of Key Preparation Strategies

Method Advantages Limitations Typical Yield (%)
Cyclocondensation of hydrazines with trifluoromethyl ketones Well-established, high yield Harsh conditions for some substrates 80–85
Nitrile imine (3 + 3) cycloaddition with surrogates Mild, regioselective, versatile Requires in situ generation 70–85
Surrogate acetylene cycloaddition Safe, operationally simple Limited substrate scope 75–85

Chemical Reactions Analysis

1-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include various substituted pyrazoles and their derivatives .

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole. For instance, a series of compounds derived from this pyrazole have shown significant inhibitory effects on tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory responses. In a comparative study, certain derivatives exhibited up to 85% TNF-α inhibition at concentrations as low as 10 µM, outperforming standard drugs like dexamethasone .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial activity. Research has indicated that derivatives of this compound exhibit effective inhibition against various bacterial strains including E. coli and Bacillus subtilis, with some compounds showing comparable efficacy to established antibiotics like rifampicin .

Anticancer Potential

Additionally, the pyrazole derivatives have been evaluated for their anticancer properties. A notable study reported that specific compounds derived from this pyrazole framework exhibited cytotoxic effects against cancer cell lines, suggesting potential for development as anticancer agents .

Herbicidal Activity

The fluoroalkyl substituent in the pyrazole structure enhances its lipophilicity and solubility, making it a candidate for herbicide development. Research has demonstrated that certain pyrazoles can effectively control weed growth while being less toxic to crops compared to traditional herbicides .

Fungicidal Properties

Recent studies have explored the fungicidal potential of this compound derivatives against various fungal pathogens. The compound has shown effectiveness in inhibiting the growth of fungi such as Botryosphaeria dothidea, indicating its potential use in agricultural fungicides .

Crystal Engineering

The structural characteristics of this compound have been investigated through crystallography, revealing insights into its molecular interactions and stability under various conditions. This information is crucial for developing new materials with specific properties based on pyrazole derivatives .

Data Summary Table

Application AreaSpecific ActivityReference
MedicinalAnti-inflammatory (TNF-α, IL-6)
Antimicrobial (various strains)
Anticancer (cytotoxicity)
AgriculturalHerbicidal activity
Fungicidal activity
Material ScienceCrystal structure analysis

Case Study 1: Anti-Inflammatory Activity

In a study published in 2014, researchers synthesized several derivatives of this compound and assessed their anti-inflammatory activity using TNF-α and IL-6 assays. The results indicated that certain compounds had significantly higher inhibitory effects compared to standard treatments, suggesting their potential as therapeutic agents in inflammatory diseases .

Case Study 2: Agricultural Efficacy

A recent investigation into the herbicidal properties of this pyrazole derivative revealed that it could effectively suppress weed growth while maintaining crop safety. The study compared its efficacy with traditional herbicides and found it to be a viable alternative for sustainable agriculture practices .

Mechanism of Action

The mechanism by which 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt biofilm formation. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Nitrophenyl and Trifluoromethyl Substitutions

The following compounds share structural similarities with the target molecule but differ in substituent positions and functional groups:

Compound Key Structural Features Biological/Physicochemical Properties Reference
3,5-Bis(4-nitrophenyl)-1H-pyrazole (2o) Dual nitro groups at para positions on phenyl rings (positions 3 and 5 of pyrazole). Enhanced electron-withdrawing effects; potential for increased stability and altered reactivity.
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1) Carbaldehyde group at position 4; nitro group at phenyl ring (position 3). The aldehyde group may participate in condensation reactions for further derivatization.
5-Bromo-N-(4-chloro-2-methyl-6-(methyl-carbamoyl)phenyl)-... (5k) Bromo, trifluoromethyl, and sulfinyl substituents; carboxamide linkage. Exhibits 100% acaricidal activity at 500 mg/L; structural complexity enhances target specificity.
Ethyl 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-... Thiazole ring integration; ester group at position 4. Increased lipophilicity due to the thiazole and ester moieties; potential for improved membrane permeation.
4-Phenyl-3-(trifluoromethyl)-1H-pyrazole (1Z8) Trifluoromethyl at position 3; phenyl at position 4. Altered electronic distribution compared to the target compound; potential for divergent reactivity.

Key Comparative Analysis

  • Electronic Effects : The target compound’s para-nitro and 4-trifluoromethyl groups create a strong electron-deficient pyrazole core, which may enhance electrophilic substitution reactivity compared to analogues like 2o (dual nitro groups) or 1Z8 (CF₃ at position 3) .
  • Biological Activity : While direct data are unavailable, compounds such as 5k (acaricidal) and 2o (antimicrobial) suggest that nitro and trifluoromethyl groups synergize to improve bioactivity. The target compound’s simpler structure may offer synthetic advantages over complex derivatives like 5k .
  • Synthetic Accessibility : The target compound likely requires fewer synthetic steps than multi-heterocyclic derivatives (e.g., thiazole-containing 18 ), making it a more feasible intermediate for drug discovery .

Physicochemical Properties

  • Solubility : The nitro group increases polarity, but the trifluoromethyl group counterbalances this with lipophilicity. This balance may result in moderate solubility, similar to 2o but higher than ester-containing derivatives like 18 .
  • Thermal Stability : Nitro groups generally reduce thermal stability, but the trifluoromethyl group’s inductive effect may mitigate this, as seen in 1Z8 .

Biological Activity

1-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry, particularly for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrazole core with a nitrophenyl group at one end and a trifluoromethyl group at the other. The general synthesis involves the reaction of 4-nitrophenylhydrazine with appropriate carbonyl compounds under controlled conditions, often employing microwave-assisted techniques to enhance yield and reduce reaction time .

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit notable anticancer activities. Studies have shown that compounds containing the 1H-pyrazole scaffold can inhibit the growth of various cancer cell types, including:

  • Lung cancer
  • Breast cancer (MDA-MB-231)
  • Liver cancer (HepG2)
  • Colorectal cancer

In vitro studies demonstrated that certain derivatives could reduce cell viability significantly, indicating their potential as anticancer agents .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In a study comparing its effects to standard anti-inflammatory drugs such as dexamethasone, this compound exhibited promising results in inhibiting pro-inflammatory cytokines like TNF-α and IL-6. The inhibition rates were reported to be comparable to those of established anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been widely documented. This compound was tested against various bacterial strains, showing effective inhibition at concentrations lower than those required for conventional antibiotics. For example, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria .

Antiparasitic Potential

Recent studies have explored the antiparasitic effects of trifluoromethylated pyrazoles, including derivatives similar to this compound. These compounds were found to be effective against Leishmania and Trypanosoma species, which are responsible for leishmaniasis and Chagas disease, respectively. The structure-activity relationship highlighted that bulky groups at specific positions on the phenyl ring enhanced antiparasitic activity .

Case Studies

A series of case studies have been conducted to evaluate the biological efficacy of this compound:

  • Study on Anti-inflammatory Activity : A derivative was synthesized and tested for its ability to inhibit TNF-α and IL-6 in vitro. Results showed up to 85% inhibition at optimal concentrations compared to dexamethasone .
  • Anticancer Evaluation : In a study involving various cancer cell lines, the compound demonstrated IC50 values in the low micromolar range against liver and breast cancer cells, indicating substantial antiproliferative effects .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant reduction in cell viability
Anti-inflammatoryUp to 85% inhibition of TNF-α and IL-6
AntimicrobialEffective against Gram-positive/negative bacteria
AntiparasiticActive against Leishmania and Trypanosoma

Q & A

Q. What are the optimized synthetic routes for 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole and its derivatives?

The compound can be synthesized via cyclocondensation or copper-catalyzed "click chemistry." For example, triazole-pyrazole hybrids are prepared by reacting 3-nitrosopyrazole precursors with alkynes (e.g., 1-ethynyl-4-methoxybenzene) in THF/water (1:1) at 50°C for 16 hours, using CuSO₄ and sodium ascorbate as catalysts. Purification via column chromatography yields products with ~60% efficiency . Alternative methods include cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives under basic hydrolysis to generate pyrazole-carboxylic acids .

Q. How are intermediates like 3-nitrosopyrazole precursors stabilized during synthesis?

Nitrosopyrazoles are sensitive to light and moisture. Stabilization involves using inert atmospheres (N₂/Ar), low temperatures (0–5°C), and immediate use in subsequent reactions to avoid decomposition. Copper catalysts in click chemistry also mitigate side reactions by accelerating regioselective triazole formation .

Q. What purification techniques are effective for isolating nitro- and trifluoromethyl-substituted pyrazoles?

Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard. For polar intermediates, reverse-phase HPLC or recrystallization from ethanol/water mixtures improves purity. LC-MS or NMR monitors purity, with fluorine-19 NMR aiding in tracking trifluoromethyl groups .

Advanced Research Questions

Q. How do electronic effects of the nitro and trifluoromethyl groups influence pyrazole reactivity in cross-coupling reactions?

The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups deactivate the pyrazole ring, reducing nucleophilic substitution rates. However, they enhance stability toward oxidation and facilitate electrophilic aromatic substitution at the C-5 position. DFT calculations show these groups lower HOMO-LUMO gaps, favoring charge-transfer interactions in hybrid systems .

Q. What contradictions exist in reported crystallographic data for nitro-substituted pyrazoles?

Discrepancies arise in bond angles and dihedral angles due to steric effects from bulky substituents. For example, 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine (C20H14FN5O2) exhibits a triclinic crystal system (P1) with α = 79.906°, β = 78.764°, and γ = 86.245°, differing from less substituted analogs. Synchrotron XRD or neutron diffraction is recommended for high-precision structural validation .

Q. How can computational methods predict biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to targets like cyclooxygenase-2 (COX-2) or kinase enzymes. QSAR models using Hammett constants (σ for -NO₂ = +0.78, σ for -CF₃ = +0.54) correlate electronic effects with antibacterial or anti-inflammatory activity. ADMET predictions highlight potential hepatotoxicity risks due to nitro group metabolism .

Q. What challenges arise in spectroscopic characterization of trifluoromethylpyrazoles?

  • ¹⁹F NMR : -CF₃ groups show sharp singlets at ~-60 ppm, but coupling with adjacent protons (³JHF) complicates splitting patterns.
  • IR Spectroscopy : Strong C-F stretches at 1100–1250 cm⁻¹ overlap with C-O/C-N vibrations, requiring deconvolution software.
  • Mass Spectrometry : Fragmentation patterns often lose -NO₂ (46 Da) or -CF₃ (85 Da), complicating molecular ion identification. High-resolution ESI-MS is critical .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 16 hours) and improve yields .
  • Crystallography : Employ low-temperature (100 K) XRD to minimize thermal motion artifacts in nitro-containing crystals .
  • Toxicity Screening : Prioritize Ames tests for nitro group mutagenicity and in vitro hepatocyte assays for metabolic stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole
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1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole

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